molecular formula C24H25F2N3O3S B2401848 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226438-90-9

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2401848
CAS No.: 1226438-90-9
M. Wt: 473.54
InChI Key: TUNKMBBUGXQDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25F2N3O3S and its molecular weight is 473.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes an imidazole ring, a piperidine moiety, and a difluoromethoxy phenyl group. These structural features contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with imidazole and thioether functionalities exhibit significant anticancer properties. The specific compound under consideration has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. For instance, studies have shown that imidazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against several bacterial strains and demonstrated effective inhibition of growth, suggesting potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of similar thioether-containing compounds reported significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Data suggest that it has favorable absorption characteristics, with moderate bioavailability expected due to its lipophilic nature.

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AnticancerImidazole Derivative5.0
AntimicrobialThioether Compound2.0
Enzyme InhibitionKinase Inhibitor10.0

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O3S/c1-31-19-9-5-17(6-10-19)21-15-27-24(33-16-22(30)28-13-3-2-4-14-28)29(21)18-7-11-20(12-8-18)32-23(25)26/h5-12,15,23H,2-4,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNKMBBUGXQDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.